2,4,5-Trichlorobenzoic acid
Overview
Description
2,4,5-Trichlorobenzoic acid is a useful research compound. Its molecular formula is C7H3Cl3O2 and its molecular weight is 225.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141508. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Adsorption and Pesticide Sensitivity
2,4,5-Trichlorophenoxy acetic acid (a variant of 2,4,5-Trichlorobenzoic acid) has been studied for its adsorption behavior on surfaces like poly-o-toluidine Zr(IV) phosphate. This nano-composite material is used in pesticide sensitive membrane electrodes. The studies have shown that it is effective for adsorption from aqueous solutions, indicating its potential use in environmental and agricultural applications (Khan & Akhtar, 2011).
2. Antimicrobial and Anti-inflammatory Properties
Research has explored the synthesis of compounds bearing a trichlorophenyl moiety, derived from 2,3,5-trichlorobenzoic acid. These synthesized compounds have shown promising antimicrobial and anti-inflammatory activities, suggesting potential applications in medical and pharmaceutical fields (Karegoudar et al., 2008).
3. Magnetic Properties in Chemistry
The creation of novel 3d–4f tetranuclear complexes using 2,3,5-trichlorobenzoic acid has been a subject of study. These complexes have been characterized for their structural and magnetic properties, which could be relevant in the field of materials science and magnetic applications (Zhang & Zheng, 2016).
4. Biodegradation and Environmental Impact
The biodegradation of 2,4,5-Trichlorophenoxyacetic acid, a closely related compound, has been studied with a focus on its persistence and environmental impact. Techniques like plasmid-assisted molecular breeding have led to the development of bacterial strains capable of degrading this compound, highlighting its potentialimportance in environmental bioremediation and reducing toxicological problems (Kellogg, Chatterjee, & Chakrabarty, 1981).
5. Environmental and Human Exposure Analysis
Studies have been conducted to estimate human exposure to 2,4,5-T and its contaminants in various environments, such as the Oregon Coast Ranges. These studies provide important insights into the potential risks and safety measures necessary for people exposed to these compounds, especially in occupational settings (Newton & Norris, 1981).
6. Microbial Degradation
Research on microbial strains capable of degrading 2,4,5-T reveals the existence of specific bacteria, such as Cellulosimicrobium sp. strain NPZ-121, that can convert this substance. Such studies are crucial for understanding the natural degradation processes of synthetic herbicides and their role in the ecosystem (Korobov et al., 2018).
7. Anaerobic Biodegradation
The herbicide 2,4,5-T has been observed to undergo anaerobic biodegradation, forming various intermediates, in methanogenic aquifers. This process is influenced by factors like short-chain organic acids and alcohols, offering insights into the environmental fate of this compound under anaerobic conditions (Gibson & Suflita, 1990).
Safety and Hazards
Mechanism of Action
Target of Action
2,4,5-Trichlorobenzoic acid (2,4,5-T) is a chlorinated aromatic compound that is primarily used as a herbicide . The primary targets of 2,4,5-T are the enzymes involved in cell respiration, particularly those related to the glutathione pathway .
Mode of Action
The compound interacts with its targets by inhibiting the glutathione-related enzymes, thereby disrupting cell respiration . This interaction leads to the death of the target organisms, making 2,4,5-T an effective herbicide.
Biochemical Pathways
The biochemical pathways affected by 2,4,5-T are primarily those related to cell respiration and the glutathione pathway . The inhibition of these pathways leads to the death of the target organisms. Additionally, 2,4,5-T can be transformed into other compounds such as 3-carbamyl-2,4,5-trichlorobenzoic acid, which can also have effects on the environment .
Pharmacokinetics
It is known that the compound is highly soluble in water and most organic solvents . This suggests that it can be easily absorbed and distributed in the environment. The compound is considered volatile, which may influence its distribution and persistence in the environment .
Result of Action
The primary result of the action of 2,4,5-T is the death of the target organisms due to the disruption of cell respiration . This makes it an effective herbicide. For example, some chlorobenzoic acids have been shown to cause genomic damage to tobacco plants and are toxic to aquatic organisms such as algae, fish, and Daphnia .
Action Environment
The action of 2,4,5-T can be influenced by various environmental factors. For example, the sorption of 2,4,5-T is influenced by the presence of organic carbon and metal oxide phases in the soil . The compound’s action can also be affected by the pH of the environment, with lower pH enhancing the sorption of 2,4,5-T . Furthermore, the compound’s action can be impeded under anoxic conditions due to the reductive dissolution of iron compounds .
Properties
IUPAC Name |
2,4,5-trichlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFNNDHASFGWFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075332 | |
Record name | 2,4,5-Trichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8075332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50-82-8 | |
Record name | 2,4,5-Trichlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-Trichlorobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 50-82-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141508 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2,4,5-trichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4,5-Trichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8075332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5-Trichlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,5-TRICHLOROBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z293EF6PA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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